molecular formula C15H22N2O3S B5632906 Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B5632906
M. Wt: 310.4 g/mol
InChI Key: ONEQTHCBJHMZHZ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties and significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by its unique structure, which includes an amino group, a cyclohexylcarbamoyl group, and an ethyl ester group attached to a thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur or a sulfur-containing reagent.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated thiophene derivative.

    Carbamoylation: The cyclohexylcarbamoyl group is introduced through the reaction of the amino-thiophene intermediate with cyclohexyl isocyanate.

    Esterification: The final step involves esterification, where the carboxylic acid group on the thiophene ring is converted to an ethyl ester using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The amino and ester groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the compound under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-amino-5-(4-acetylphenylazo)-thiazole: Another thiophene derivative with potential biological activities.

    Ethyl 2-amino-5-bromothiazole-4-carboxylate: A brominated thiophene compound with distinct chemical properties.

Uniqueness

Ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclohexylcarbamoyl group, in particular, distinguishes it from other thiophene derivatives and may contribute to its unique properties and applications.

Properties

IUPAC Name

ethyl 2-amino-5-(cyclohexylcarbamoyl)-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-20-15(19)11-9(2)12(21-13(11)16)14(18)17-10-7-5-4-6-8-10/h10H,3-8,16H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONEQTHCBJHMZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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